Methyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
Description
Chemical Identity and Structural Features
This compound (CAS RN: 1985668-80-1) is a dihydropyrimidinone derivative with the molecular formula C₁₂H₁₈N₂O₃ and a molecular weight of 238.3 g/mol . The compound’s structure comprises a six-membered dihydropyrimidinone ring fused with a methyl acetate side chain at the 5-position. Key substituents include a butyl group at the 2-position and a methyl group at the 4-position, which confer steric and electronic effects critical to its reactivity (Figure 1).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₂O₃ |
| Molecular Weight | 238.3 g/mol |
| CAS RN | 1985668-80-1 |
| Functional Groups | Ester, dihydropyrimidinone |
The ester group at the 5-position enhances the compound’s solubility in organic solvents, while the dihydropyrimidinone core provides a rigid scaffold for further functionalization. Spectroscopic data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), confirm the compound’s regiochemistry and purity.
Historical Context in Dihydropyrimidinone Chemistry
The synthesis of dihydropyrimidinones traces back to the Biginelli reaction , a multicomponent reaction developed in 1891 by Pietro Biginelli. This reaction combines ethyl acetoacetate, aldehydes, and urea under acidic conditions to yield 3,4-dihydropyrimidin-2(1H)-ones. This compound represents a modern variant of these scaffolds, incorporating alkyl substituents to modulate bioactivity and synthetic utility.
Early applications of dihydropyrimidinones focused on their role as calcium channel blockers (e.g., monastrol). However, advances in synthetic methodology have enabled the introduction of diverse substituents, such as the butyl and methyl groups in this compound, to optimize properties like metabolic stability and target binding. The compound’s synthesis typically involves cyclocondensation of β-keto esters with substituted ureas or thioureas, followed by selective alkylation.
Significance in Heterocyclic Compound Research
Heterocycles like dihydropyrimidinones are indispensable in drug discovery due to their structural diversity and biological relevance. This compound exemplifies this utility:
- Pharmaceutical Intermediates : The compound serves as a precursor to angiotensin II receptor antagonists, leveraging its tetrazole-containing analogs for hypertension treatment.
- Structure-Activity Relationship (SAR) Studies : Modifications at the 2- and 4-positions (butyl and methyl groups) help elucidate how substituents affect receptor affinity and selectivity.
- Catalytic Applications : Its synthesis often employs Lewis acids like boron trifluoride or copper(II) trifluoroacetate, contributing to greener catalytic protocols.
Table 2: Comparative Substituent Effects in Dihydropyrimidinones
| Substituent Position | Group | Impact on Reactivity |
|---|---|---|
| 2-position | Butyl | Enhances lipophilicity |
| 4-position | Methyl | Stabilizes ring conformation |
| 5-position | Ester | Facilitates nucleophilic attack |
The compound’s versatility underscores its role in developing antiviral and anticancer agents, where the dihydropyrimidinone core interacts with biological targets through hydrogen bonding and π-π stacking. Recent studies also explore its use in polymer chemistry, where the ester group enables crosslinking reactions.
Properties
Molecular Formula |
C12H18N2O3 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
methyl 2-(2-butyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetate |
InChI |
InChI=1S/C12H18N2O3/c1-4-5-6-10-13-8(2)9(12(16)14-10)7-11(15)17-3/h4-7H2,1-3H3,(H,13,14,16) |
InChI Key |
QJEKOIUVXLYZFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(C(=O)N1)CC(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Biginelli Reaction Variations
The Biginelli reaction remains a cornerstone for synthesizing dihydropyrimidinones. For this compound, modifications to the original protocol are required to accommodate the butyl and methyl substituents.
Key Steps in the Biginelli Protocol
- Core Formation : Cyclocondensation of aldehydes, β-keto esters, and urea/thiourea under acidic conditions.
- Substitution : Introduction of butyl and methyl groups via alkylation or acylation.
Example Protocol from Research:
| Component | Reagent/Condition | Role in Synthesis |
|---|---|---|
| Aldehyde | Aromatic or aliphatic aldehyde (e.g., butyraldehyde) | Forms the C-4 substituent |
| β-Keto Ester | Ethyl acetoacetate or ethyl cyanoacetate | Provides the ester moiety |
| Urea Counterpart | Thiourea or urea derivatives | Constructs the pyrimidine ring |
| Catalyst | DIPEAc (diisopropylethylammonium acetate) | Enhances reaction efficiency |
| Solvent | Solvent-free or ethanol | Facilitates reactant mixing |
Reaction Conditions :
- Temperature : Room temperature to 80°C.
- Time : 45 minutes to 9 hours, depending on catalysts.
- Yield : Up to 93% in optimized conditions.
Challenges and Optimizations
Cyclocondensation with Thiourea
An alternative approach involves cyclocondensation of thiourea with ethyl 3-oxopentanoate, followed by alkylation.
Synthesis Workflow:
Thiourea Cyclocondensation :
- Reactants : Thiourea + ethyl 3-oxopentanoate.
- Conditions : Acid catalysis (e.g., HCl), reflux.
- Product : 6-Ethyl thiouracil intermediate.
S-Methylation :
- Reagent : Methyl iodide.
- Conditions : 3°C to room temperature.
- Product : S-Methylated intermediate.
Hydrazine Substitution :
- Reagent : Hydrazine hydrate.
- Conditions : Nucleophilic substitution, heat.
- Product : Hydrazine derivative.
Cyclization :
- Reagent : 3-Aminocrotonitrile.
- Conditions : Regioselective cyclization, heat.
- Product : Pyrazolopyrimidinone scaffold.
Optimization Data:
| Step | Yield (%) | Purity (HPLC) | Key Conditions |
|---|---|---|---|
| Thiourea Cyclocondensation | 85–90 | >95 | Acid catalysis, reflux |
| S-Methylation | 78–82 | 98 | Methyl iodide, controlled temp |
| Hydrazine Substitution | 70–75 | 95 | Aqueous medium, heat |
| Cyclization | 60–65 | 90 | Solvent-free, microwave |
Catalyst-Assisted Syntheses
Modern methods employ heterogeneous catalysts or ionic liquids to improve efficiency and sustainability.
Esterification and Functionalization
The final methyl ester is typically introduced via esterification of the corresponding carboxylic acid.
General Procedure:
Carboxylic Acid Formation :
- Reactants : 2-Butyl-4-methyl-6-oxo-dihydropyrimidine + acetic acid derivative.
- Conditions : Fischer esterification (H₂SO₄, reflux).
Purification :
- Methods : Recrystallization (ethanol/water), chromatography.
Challenges:
- Steric Hindrance : Bulky butyl groups may slow esterification kinetics.
- Byproducts : Requires careful acid control to minimize side reactions.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Biginelli (DIPEAc) | High speed, solvent-free, recyclable | Limited to electron-rich aldehydes | 85–93 |
| Thiourea Cyclocondensation | Versatile substituent control | Multi-step, moderate yields | 60–90 |
| Nano-La₂O₃ | Reusable catalyst, broad scope | Requires ultrasound equipment | 90–95 |
Chemical Reactions Analysis
Methyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the ester group can be replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
Fimasartan Impurity A (2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylacetamide)
Ethyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate
- Molecular Formula : C₁₁H₁₇N₃O₃
- Molecular Weight : 251.28 g/mol
- Key Differences: The dimethylamino group replaces the butyl substituent at position 2, reducing hydrophobicity. This modification likely alters binding affinity in biological systems due to increased basicity .
Ethyl 3-(4-(tert-butylamino)-6-oxo-2-phenyl-1,6-dihydropyrimidin-5-yl)propanoate (6ad)
- Molecular Formula: Not explicitly provided (estimated: C₁₈H₂₅N₃O₃)
- Key Differences: A propanoate chain replaces the acetate group, elongating the side chain.
- Synthesis : Lower yield (34%) compared to methyl/ethyl analogs (70–74%), suggesting steric challenges during synthesis .
Tabulated Comparison of Key Compounds
Research Findings and Implications
Ester vs. Amide Functionalization: Methyl/ethyl esters (e.g., target compound and Ethyl 2-(2-butyl-...) acetate) exhibit higher synthetic yields (70–74%) compared to amide derivatives, which may face hydrolysis challenges .
Substituent Effects: Butyl groups enhance lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility . Amino substituents (e.g., dimethylamino, tert-butylamino) introduce basicity, influencing interactions with biological targets like ion channels or enzymes .
Regulatory Relevance :
- Ethyl 2-(2-butyl-...) acetate is prioritized in drug manufacturing due to compliance with pharmacopeial standards, whereas methyl analogs are less documented .
Biological Activity
Methyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate (CAS No. 1985668-80-1) is a synthetic organic compound that belongs to the class of dihydropyrimidine derivatives. Its unique structure, characterized by a pyrimidine ring and various substituents, positions it as a compound of interest in medicinal chemistry due to its potential biological activities.
The molecular formula of this compound is , with a molecular weight of approximately 238.28 g/mol. The compound features a 6-oxo group and a dihydropyrimidine framework, which contribute to its reactivity and biological activity.
Research indicates that this compound exhibits significant biological activity, particularly in antiviral and anticancer contexts. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in viral replication or cancer cell proliferation.
- Biochemical Pathway Modulation : It has been shown to alter biochemical pathways, potentially leading to therapeutic effects against various diseases.
Biological Activity Studies
Several studies have highlighted the biological activity of this compound:
Antiviral Activity
In vitro studies have demonstrated that this compound possesses antiviral properties against certain viruses by disrupting their replication processes. The exact viral targets and mechanisms remain under investigation.
Anticancer Properties
This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results suggest it can induce apoptosis in cancer cells via specific signaling pathways.
Case Studies and Research Findings
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Specific enzyme targets identified |
Research Findings
- A study conducted by Linciano et al. (2023) indicated that compounds similar to this compound exhibited broad-spectrum activity against various pathogens, including Trypanosomes and Leishmania species .
- Another investigation highlighted the compound's ability to bind to biological macromolecules, altering their activity and thereby affecting cellular processes.
- High-throughput screening methods have been employed to assess the compound's efficacy against multiple strains of bacteria and viruses, revealing promising results for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
